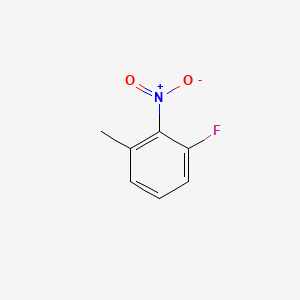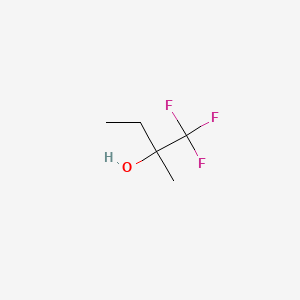
1,1,1-Trifluoro-2-methylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-2-methylbutan-2-ol: is an organic compound with the molecular formula C5H9F3O It is a fluorinated alcohol, characterized by the presence of three fluorine atoms attached to the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2-methylbutan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-methylpropene with water in the presence of an acid catalyst. The reaction proceeds as follows:
CF3C(CH3)=CH2+H2O→CF3C(CH3)(OH)CH3
The reaction is typically carried out under acidic conditions to facilitate the addition of water to the double bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Trifluoro-2-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of 1,1,1-trifluoro-2-methylbutan-2-one or 1,1,1-trifluoro-2-methylbutanoic acid.
Reduction: Formation of 1,1,1-trifluoro-2-methylbutane.
Substitution: Formation of 1,1,1-trifluoro-2-methylbutyl halides or amines.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-2-methylbutan-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions due to its unique fluorinated structure.
Medicine: Investigated for potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1,1,1-trifluoro-2-methylbutan-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds with biological molecules, potentially affecting enzyme activity and protein function. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1,1,1-Trifluoro-2-methylpropan-2-ol
- 1,1,1-Trifluoro-3-methylbutan-2-ol
- 1,1,1-Trifluoro-2-phenylbutan-2-ol
Comparison: 1,1,1-Trifluoro-2-methylbutan-2-ol is unique due to its specific molecular structure, which includes a trifluoromethyl group and a tertiary alcohol. This structure imparts distinct chemical properties, such as increased hydrophobicity and resistance to metabolic degradation, compared to similar compounds. The presence of the trifluoromethyl group also enhances the compound’s ability to participate in hydrogen bonding and other interactions, making it valuable in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-2-methylbutan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O/c1-3-4(2,9)5(6,7)8/h9H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFSGDURTMDVSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
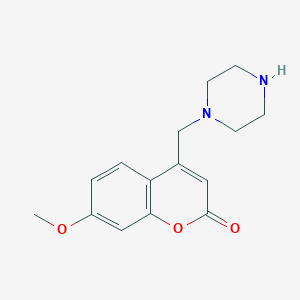
![1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]piperidin-3-amine](/img/structure/B1357527.png)
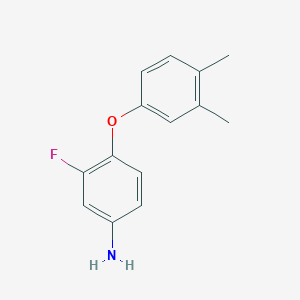
![1-[4-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B1357540.png)
![{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine](/img/structure/B1357541.png)
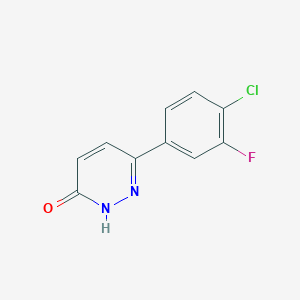
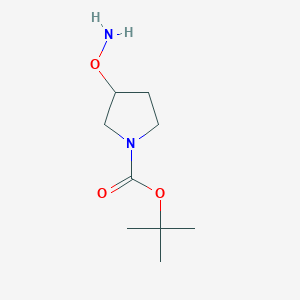
![7-Chloroimidazo[1,2-a]pyridine](/img/structure/B1357548.png)
![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)
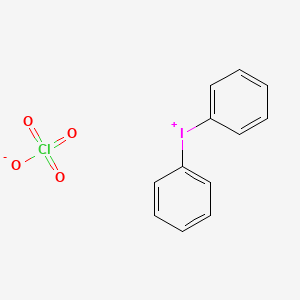
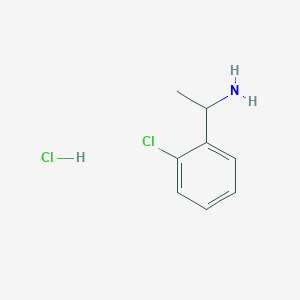

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)
